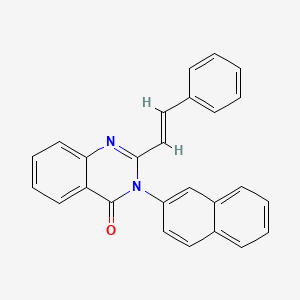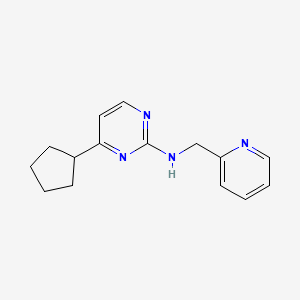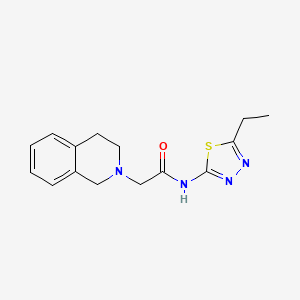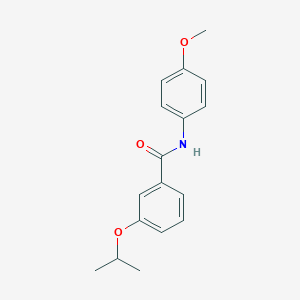
3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as NPQ, and it is a quinazolinone derivative that has a naphthalene and styrene moiety in its structure.
Mecanismo De Acción
The mechanism of action of 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that NPQ inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, NPQ has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has also been shown to have other biochemical and physiological effects. Studies have shown that NPQ has anti-inflammatory and antioxidant properties. Additionally, NPQ has been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its potent anti-cancer properties. Additionally, NPQ is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using NPQ in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One of the most significant directions is the development of new and more efficient synthesis methods for NPQ. Additionally, further studies are needed to fully understand the mechanism of action of NPQ and its potential applications in various fields, such as neurodegenerative diseases and inflammation. Finally, studies are needed to evaluate the safety and efficacy of NPQ in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a multistep process that involves the reaction of 2-aminobenzoic acid with 2-naphthaldehyde to form 2-(2-naphthyl)benzoxazole. The benzoxazole is then reacted with benzaldehyde to form 2-(2-naphthyl)benzoxazole-2-phenylvinyl ketone. Finally, the ketone is reacted with ammonium acetate to form 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that NPQ has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, NPQ has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
3-naphthalen-2-yl-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O/c29-26-23-12-6-7-13-24(23)27-25(17-14-19-8-2-1-3-9-19)28(26)22-16-15-20-10-4-5-11-21(20)18-22/h1-18H/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUCQJNSBJUDAE-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(naphthalen-2-yl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)
![3-(2-ethylhexyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296791.png)
![3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5296796.png)
![1-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5296804.png)
![2-[4-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5296807.png)
![ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5296819.png)


![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)
